molecular formula C17H14O3 B1600103 4-Benzoylphenyl methacrylate CAS No. 56467-43-7

4-Benzoylphenyl methacrylate

Cat. No. B1600103
CAS RN: 56467-43-7
M. Wt: 266.29 g/mol
InChI Key: RYWGNBFHIFRNEP-UHFFFAOYSA-N
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Description

4-Benzoylphenyl methacrylate is a monomer with the molecular formula C17H14O3 . It is also known as BPA or methacrylate benzophenone . This monomer has a characteristic odor and is a pale yellow crystalline powder .


Synthesis Analysis

The methacrylic monomer, 4-benzoylphenyl methacrylate (BPM), can be synthesized by reacting 4-hydroxy benzophenone dissolved in methyl ethyl ketone (MEK) with methacryloyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 4-Benzoylphenyl methacrylate consists of a benzoylphenyl group attached to a methacrylate group . The InChI code for this compound is 1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 .


Physical And Chemical Properties Analysis

4-Benzoylphenyl methacrylate has a molecular weight of 266.3 . It has a density of 1.1±0.1 g/cm3, a boiling point of 418.2±24.0 °C at 760 mmHg, and a flash point of 185.5±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Summary of the Application

BPMA is used in the synthesis of side chain liquid crystal polymers, which have been extensively studied due to their considerable application potential in advanced technologies . They combine typical polymeric characteristics such as mechanical integrity and ease of processability with the electrooptic properties of low molar mass mesogens .

Methods of Application or Experimental Procedures

BPMA is synthesized by free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator . It is used as a comonomer in the synthesis of copolymers with 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) and methyl methacrylate (MMA) .

Results or Outcomes

The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .

2. Application as a Photoinitiator for Photochemistry

Summary of the Application

BPMA exhibits photoreactivity features, making it a suitable candidate for use as a photoinitiator in photochemistry . It can be used to design new materials with targeted properties .

Methods of Application or Experimental Procedures

BPMA-based nanoparticles (NPs) are prepared using a dispersion polymerization technique . The UV-mediated photo-reactivity of these NPs with non-functional parylene C (PC) polymer coatings has been investigated towards NP covalent attachment .

Results or Outcomes

The successful bonding of such photo-reactive polymeric NPs onto PC films was confirmed by FTIR-ATR spectroscopy and by both atomic force- and scanning electron-microscopies .

3. Application as an Intermediate for Organic Synthesis

Summary of the Application

BPMA is a very important intermediate for organic synthesis . It plays a vital role as a reactant in many chemical synthesis processes .

Results or Outcomes

Its versatility makes it widely used in the fields of drug synthesis, polymer material synthesis, and pesticide synthesis .

4. Application in the Design of New High-k Dielectric Materials

Summary of the Application

BPMA is used in the synthesis of new high-k dielectric materials for organic field effect transistors (OFETs) .

Methods of Application or Experimental Procedures

BPMA is used in the synthesis of a series of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) random copolymers .

Results or Outcomes

The properties of these materials can be tailored by varying the chemical composition of the copolymers .

5. Application in the Synthesis of High Perplexity Materials

Summary of the Application

BPMA is a versatile material used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness with varied applications, including polymer synthesis and as a photoinitiator for photochemistry.

Results or Outcomes

Its complex structure and varied applications make it a valuable material in the field of scientific research.

6. Application in the Synthesis of Side Chain Liquid Crystal Block Copolymers

Summary of the Application

BPMA is used in the synthesis of side chain liquid crystal block copolymers . These copolymers have been extensively studied due to their considerable application potential in a range of advanced technologies .

Methods of Application or Experimental Procedures

BPMA is used in the synthesis of a series of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) random copolymers . The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .

Results or Outcomes

Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure . Structural models are proposed for the layered smectic phase of the homopolymer and the copolymers on the basis of the results of the X-ray measurements .

Safety And Hazards

4-Benzoylphenyl methacrylate is classified as hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and collecting spillage .

Future Directions

While there is limited information available on the future directions of 4-Benzoylphenyl methacrylate, it has been used in the synthesis of curable copolymer coatings, which have potential applications in packaging, cosmetic, and biomedical fields .

properties

IUPAC Name

(4-benzoylphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWGNBFHIFRNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801019359
Record name 4-Benzoylphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylphenyl methacrylate

CAS RN

56467-43-7
Record name 4-Benzoylphenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56467-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzoylphenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801019359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.798
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Synthesis routes and methods I

Procedure details

To a 100 mL round-bottomed flask equipped with a magnetic stirrer bar and an addition funnel was added 4-hydroxybenzophenone (1 g, 5.04 mmol) and CH2Cl2 (35 mL). The mixture was cooled to 0° C. and methacryloyl chloride (0.39 mL, 4.04 mmol) was added in one portion. After 30 minutes, triethylamine (0.7 mL, 5.04 mmol) dissolved in CH2Cl2 (10 mL) was added dropwise over 30 minutes. The reaction mixture was allowed to stir for a further 1 hour at 0° C. and then at room temperature for 3 hours. After this time, the organic mixture was washed with 0.1% NaOH (3×100 mL) and water (5×100 mL). The combined organic layers were dried over MgSO4 and then concentrated in vacuo to afford a crude product. The crude product was purified by column chromatography (100% CH2Cl2) to provide the compound as a white solid (yield=75%, 1 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

Prepared from 6.0 g of 4-hydroxybenzophenone and 4.4 ml of methacryloyl chloride in 70 ml of pyridine. Recrystallized from ethyl acetate-ethanol-water; M.P.~69.5°-70.5° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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